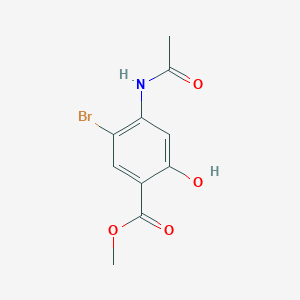

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

説明

The exact mass of the compound Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is 286.97932 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-acetamido-5-bromo-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetamido-5-bromo-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGVTULAYHXJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738645 | |

| Record name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89481-86-7 | |

| Record name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 4-Acetamido-5-Bromo-2-Hydroxybenzoate: A Comprehensive Technical Guide to Synthesis and Pharmaceutical Application

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7)[1] is a highly functionalized, multi-substituted aromatic building block. In modern medicinal chemistry, it serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern makes it an ideal scaffold for the development of 5-HT4 receptor agonists, substituted benzamides, and other targeted therapeutics requiring rigid bicyclic core structures[2][3].

Physicochemical Profiling & Structural Rationale

To understand the utility of this compound, one must analyze the causality behind its specific functionalization. The strategic placement of functional groups on this benzene core is designed for orthogonal reactivity during late-stage API synthesis.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate |

| CAS Number | 89481-86-7 |

| Molecular Formula | C10H10BrNO4 |

| Molecular Weight | 288.09 g/mol |

| Core Structure | Pentasubstituted benzene ring |

| Key Functional Groups | Methyl ester, Phenol, Acetamide, Aryl bromide |

Structural Causality in Drug Design:

-

C1 Methyl Ester: Acts as a protecting group for the carboxylic acid during upstream synthesis and provides a highly reactive electrophilic site for terminal amidation (e.g., coupling with complex amines to form benzamide-class drugs).

-

C2 Hydroxyl Group: A strong electron-donating group that activates the ring for electrophilic substitution. In downstream API synthesis, it serves as a nucleophile for intramolecular etherification to construct rigid bicyclic systems like dihydrobenzofurans or chromans[2][4].

-

C4 Acetamido Group: Protects the sensitive primary amine from oxidative degradation during halogenation. It also acts as an ortho/para director, synergizing with the C2-hydroxyl to dictate the regiochemistry of incoming electrophiles[5].

-

C5 Bromine Atom: Introduced as a highly specific leaving group, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].

Synthetic Methodology & Mechanistic Causality

The synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is typically achieved via a highly controlled, three-step linear sequence starting from 4-aminosalicylic acid (PAS)[2][4].

-

Step 1: Esterification. PAS undergoes Fischer esterification with methanol and a catalytic amount of sulfuric acid to yield methyl 4-amino-2-hydroxybenzoate[2].

-

Step 2: N-Acetylation. The intermediate is reacted with acetic anhydride in dichloromethane (DCM). Unprotected anilines are highly reactive and prone to oxidation by halogens. Acetylation reduces the nucleophilicity of the nitrogen, preventing unwanted N-bromination, and moderates the electron density of the aromatic ring to suppress polyhalogenation[5].

-

Step 3: Regioselective Bromination. The N-acetylated intermediate is subjected to electrophilic aromatic bromination. The regioselectivity is governed by the synergistic directing effects of the C2-OH and C4-NHAc groups. Both activate the C3 and C5 positions. However, severe steric hindrance at C3 (sandwiched between the hydroxyl and acetamido groups) and the superior para-directing strength of the hydroxyl group drive the bromination exclusively to the C5 position[5].

Synthetic workflow for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

Experimental Protocols: Self-Validating Bromination Workflow

To ensure high yield and strict regioselectivity, the bromination step must be executed with precise thermodynamic and stoichiometric control. Deviations from the 10–15°C temperature window can lead to C3/C5 di-bromination or oxidative byproducts[5]. The following protocol is designed as a self-validating system for reproducible scale-up.

Materials:

-

Methyl 4-acetamido-2-hydroxybenzoate: 1.0 equivalent

-

Bromine (Br₂): 1.05 equivalents

-

Anhydrous Dichloromethane (DCM): 10 volumes

-

10% Aqueous Sodium Bisulfite (NaHSO₃): For quenching

Step-by-Step Protocol:

-

System Initialization: Charge a dry, glass-lined reactor with Methyl 4-acetamido-2-hydroxybenzoate and anhydrous DCM. Initiate stirring at 250 RPM under a continuous nitrogen sweep to prevent atmospheric moisture ingress.

-

Thermal Regulation: Cool the reaction mixture to exactly 10–15°C using a jacketed chiller. Causality: Temperatures above 15°C increase the kinetic energy sufficiently to overcome the steric barrier at C3, leading to di-bromination and reduced yields[5].

-

Electrophile Addition: Prepare a solution of Br₂ in DCM (1 volume). Add this solution dropwise via an addition funnel over 60 minutes. Maintain the internal temperature strictly below 15°C during the exothermic addition.

-

In-Process Control (IPC): After 2 hours of post-addition stirring, sample the reaction mixture. Analyze via HPLC (UV detection at 254 nm). The system self-validates completion when the starting material peak area is <1.0%.

-

Quenching (Self-Validating Step): Slowly add 10% aqueous NaHSO₃. The reaction is successfully quenched when the characteristic red/orange color of unreacted bromine completely dissipates to a colorless/pale yellow biphasic mixture.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude product from an ethyl acetate/hexane gradient to yield pure Methyl 4-acetamido-5-bromo-2-hydroxybenzoate as a crystalline solid.

Applications in Advanced API Synthesis

The strategic value of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate lies in its capacity for divergent downstream functionalization.

In the synthesis of 5-HT4 receptor agonists (e.g., prucalopride analogs), the C2-hydroxyl and C5-bromo groups are critical for constructing the 2,3-dihydrobenzofuran or chroman core[2][4]. The C2-OH typically undergoes O-alkylation with reagents like 1-bromo-2-chloroethane, followed by a radical or palladium-catalyzed cyclization utilizing the C5-halogen to close the ring. Alternatively, the C5-bromo handle is an ideal substrate for Suzuki-Miyaura couplings to introduce novel aryl pharmacophores, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[5].

Divergent downstream applications of functional groups in API synthesis.

References

- Google Patents. "CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate".

-

Taylor & Francis Online. "Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists". Synthetic Communications. URL: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Advanced Drug Intermediates | Intermediated Manufacturers and Suppliers in India [bio-synth.in]

- 4. CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google Patents [patents.google.com]

- 5. Buy Methyl 4-Amino-2-hydroxybenzoate | 4136-97-4 [smolecule.com]

Technical Guide: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

The following technical guide provides an in-depth analysis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate , a critical intermediate in the synthesis of benzamide-class pharmaceuticals.

Identity, Nomenclature, and Synthetic Utility in API Development

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a specialized organic intermediate primarily utilized in the synthesis of Bromopride , a dopamine antagonist and prokinetic agent.[1][2][3][4][5] Structurally, it is a polysubstituted salicylate derivative characterized by an acetamido group at the para position, a bromine atom at the meta position, and a hydroxyl group ortho to the methyl ester.

For drug development professionals, accurate identification of this compound is critical for regulatory filing and supply chain verification, as it serves as the divergent point between the synthesis of Metoclopramide (chloro-analog) and Bromopride (bromo-analog).

Chemical Identity & Nomenclature Standards

To ensure precision in procurement and regulatory documentation (CMC sections), the following nomenclature standards should be applied.

Core Identity Data

| Parameter | Technical Specification |

| CAS Registry Number | 89481-86-7 |

| Molecular Formula | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 288.10 g/mol |

| SMILES | COC(=O)C1=CC(Br)=C(NC(C)=O)C=C1O |

| InChI Key | LCXHOHRQXZMSQN-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Off-white to pale yellow crystalline solid |

Synonym Mapping & Nomenclature

The compound is referenced differently depending on the context (Organic Chemistry vs. Pharmaceutical Manufacturing).

| Context | Preferred Synonym | Technical Rationale |

| IUPAC (Systematic) | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | Defines the ester as the principal functional group. |

| Alternative IUPAC | Methyl 4-(acetylamino)-5-bromo-2-hydroxybenzoate | Explicitly names the amide nitrogen substituent. |

| Salicylate Convention | Methyl 4-acetamido-5-bromosalicylate | Uses the "salicylate" parent name (2-hydroxybenzoate), common in legacy literature. |

| Acid Derivative | 4-Acetamido-5-bromo-2-hydroxybenzoic acid methyl ester | Often used in cataloging to group by the parent acid. |

| Pharmaceutical | Bromopride Intermediate II | Denotes its position in the standard Bromopride synthesis pathway (post-bromination). |

| Laboratory Code | 5-Bromo-4-acetamidosalicylic acid methyl ester | Emphasizes the halogenation position relative to the salicylate core. |

Structural Analysis & Synthetic Utility

This compound is not merely a building block; it is the product of a highly regioselective halogenation.

The "Ortho-Para" Directing Logic

The synthesis of this intermediate relies on the electronic properties of the precursor, Methyl 4-acetamidosalicylate .

-

Directing Groups: The hydroxyl group (-OH) at C2 is a strong ortho/para director. The acetamido group (-NHAc) at C4 is also an ortho/para director.

-

Regioselectivity: The C5 position is para to the hydroxyl and ortho to the acetamido group. Both groups synergistically activate the C5 position for Electrophilic Aromatic Substitution (EAS).

-

Result: Bromination occurs exclusively at C5, yielding the target compound (Methyl 4-acetamido-5-bromo-2-hydroxybenzoate) rather than the C3 isomer.

Role in Bromopride Synthesis

The compound serves as the substrate for the subsequent O-methylation step. The phenolic hydroxyl group (C2-OH) must be methylated to form the methoxy ether found in the final API, Bromopride.

Critical Quality Attribute (CQA): The purity of this intermediate is vital. Any unbrominated impurity (Methyl 4-acetamidosalicylate) carried forward will result in Desbromo-Bromopride , a difficult-to-remove impurity in the final drug substance.

Visualizing the Synthetic Pathway

The following diagram illustrates the position of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate within the industrial synthesis of substituted benzamides.

Figure 1: The synthetic lineage of Bromopride, highlighting the target intermediate (CAS 89481-86-7) as the product of regioselective bromination.

Experimental Protocols & Handling

Note: The following protocols are generalized from standard salicylate chemistry and should be validated per specific lab safety guidelines.

Synthesis Protocol (Bromination)

Objective: Convert Methyl 4-acetamidosalicylate to Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

-

Dissolution: Dissolve 1.0 eq of Methyl 4-acetamidosalicylate in Glacial Acetic Acid (AcOH).

-

Bromination: Add 1.05 eq of Bromine (Br₂) dropwise at 20–25°C.

-

Mechanism: The electron-rich ring reacts rapidly. The temperature is controlled to prevent over-bromination.

-

-

Quenching: Pour the reaction mixture into ice water containing Sodium Bisulfite (NaHSO₃) to quench excess bromine.

-

Isolation: The product precipitates as a solid.[6] Filter, wash with water, and dry.

-

Validation:

-

H-NMR: Look for the loss of the C5 proton and the retention of the C3 and C6 protons as singlets (due to para-substitution pattern).

-

Melting Point: Expect a sharp range (approx. 168–172°C, dependent on polymorph).

-

Stability & Storage

-

Light Sensitivity: Salicylates and brominated aromatics can be light-sensitive. Store in amber glass containers.

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under strong basic conditions. Ensure storage in a dry, neutral environment.

References

-

ChemicalBook. (2024). Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Product Description and CAS 89481-86-7. Retrieved from

-

Bide Pharm. (2024). Chemical Properties of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Bromopride and Related Structures. Retrieved from

-

BLD Pharm. (2024). Building Blocks: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.[1][2][3][4][5][7][8][9] Retrieved from

Sources

- 1. 286377-20-6|Methyl 4-amino-5-bromo-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. 4093-34-9|Methyl 4-acetamido-5-bromo-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 3. 4093-28-1|Methyl 4-acetamido-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | 89481-86-7 [m.chemicalbook.com]

- 5. CAS:89481-86-7Methyl 4-acetamido-5-bromo-2-hydroxybenzoate-毕得医药 [bidepharm.com]

- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]

- 7. 232941-14-9|Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 8. 1016804-16-2|4-(3-Bromobenzamido)-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. 126759-47-5|Methyl 4-acetamido-3-bromobenzoate|BLDpharm [bldpharm.com]

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate molecular weight and formula

Physicochemical Characterization

Core Identity & Properties [1][2][3][4][5]

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a critical intermediate in the synthesis of substituted benzamides (e.g., Bromopride, Mosapride). It represents a poly-functionalized aromatic scaffold featuring a salicylate core, an acetamide protection group, and a halogen handle for further coupling or steric definition.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | Systematic nomenclature |

| Molecular Formula | C₁₀H₁₀BrNO₄ | |

| Molecular Weight | 288.10 g/mol | Average mass |

| Monoisotopic Mass | 286.9793 Da | Based on ⁷⁹Br isotope |

| CAS Registry | Not widely listed | Derivative of CAS 4093-28-1 (Precursor) |

| Physical State | Off-white to pale yellow solid | Crystalline powder |

| Solubility | DMSO, DMF, Ethyl Acetate | Poor water solubility |

Elemental Analysis Breakdown

-

Carbon (C): 41.69%

-

Hydrogen (H): 3.50%

-

Bromine (Br): 27.73%

-

Nitrogen (N): 4.86%

-

Oxygen (O): 22.21%

Synthetic Pathway & Methodology

Causality & Regioselectivity

The synthesis of this compound relies on the controlled bromination of Methyl 4-acetamido-2-hydroxybenzoate (Methyl 4-acetylaminosalicylate).

Regiochemical Logic: The starting material contains two directing groups on the benzene ring:

-

-OH (Position 2): Strong activator, ortho/para director.

-

-NHAc (Position 4): Moderate activator, ortho/para director.

-

-COOMe (Position 1): Deactivator, meta director.

Why Position 5?

-

Position 3: Located between the -OH and -COOMe groups.[6] This site is sterically crowded and less electronically activated than position 5.

-

Position 5: Para to the -OH group and ortho to the -NHAc group. Both activating groups cooperatively direct the electrophile (

) to this position, making the reaction highly regioselective.

Experimental Protocol (Standardized)

Reagents:

-

Precursor: Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

) in Acetic Acid. -

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.

Workflow:

-

Dissolution: Dissolve Methyl 4-acetamido-2-hydroxybenzoate in MeCN at room temperature.

-

Addition: Add NBS portion-wise over 30 minutes. Maintain temperature <30°C to prevent di-bromination or oxidation.

-

Reaction: Stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4). The product will appear as a less polar spot compared to the starting material due to the halogen introduction.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate. Wash with water to remove succinimide by-products.[6]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram

Figure 1: Electrophilic aromatic substitution pathway illustrating the regioselective bromination at the C5 position.

Analytical Validation (Self-Validating Systems)

Trustworthiness & Identification

To verify the successful synthesis of the target molecule, researchers must look for specific spectral shifts that confirm the substitution of the proton at C5 with a bromine atom.

Mass Spectrometry (MS)

Bromine has two stable isotopes:

-

Expectation: A characteristic "doublet" molecular ion peak with nearly equal intensity separated by 2 mass units.

-

M Peak: ~287 m/z

-

M+2 Peak: ~289 m/z

-

Validation: If the M+2 peak is absent, the bromine was not successfully incorporated.

Proton NMR ( -NMR)

-

Loss of Signal: The starting material has protons at C3, C5, and C6. The product will lack the signal for the C5 proton.

-

Coupling Change:

-

Precursor: C5-H and C6-H typically show ortho-coupling (

). -

Product: The remaining aromatic protons are at C3 and C6. Since they are para to each other, they will appear as singlets (or show very weak meta-coupling), eliminating the strong ortho-coupling doublet seen in the precursor.

-

-

Shift: The C6 proton may shift slightly downfield due to the inductive effect of the adjacent bromine.

Mass Spec Isotope Logic Diagram

Figure 2: Mass spectrometry logic for verifying mono-bromination via isotope distribution patterns.

Applications & Context

Expertise in Drug Development

This molecule serves as a pivotal "switch" point in the synthesis of benzamide pharmacophores.

-

O-Alkylation: The free hydroxyl group at position 2 is often methylated to form Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9). This methoxy-analog is a direct impurity/intermediate in the production of Bromopride (an antiemetic/prokinetic agent).

-

Amidation: The methyl ester is susceptible to aminolysis. Reacting this core with diamines (e.g., N,N-diethylethylenediamine) generates the bioactive benzamide side chain.

-

Deprotection: The acetamido group can be hydrolyzed back to a free amine (

) if the target molecule requires a primary aniline.

Handling Precautions:

-

Irritant: Like most salicylates and alkyl halides, treat as a skin and eye irritant.

-

Light Sensitivity: Brominated aromatics can be light-sensitive (photodehalogenation). Store in amber vials.

References

-

PubChem. Methyl 4-acetamido-2-hydroxybenzoate (Precursor Data). National Library of Medicine. Available at: [Link]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4093-34-9|Methyl 4-acetamido-5-bromo-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]

- 4. Methyl 4-acetamido-5-bromo-2-methoxybenzoate | 4093-34-9 [chemicalbook.com]

- 5. Methyl 4-Acetamido-5-Bromo-2-Methoxybenzoate | Axios Research [axios-research.com]

- 6. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google Patents [patents.google.com]

Whitepaper: Structural Dynamics, Physical Properties, and Synthetic Utility of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a highly functionalized, poly-substituted aromatic building block widely utilized in advanced organic synthesis[1]. Characterized by its orthogonal protecting groups and distinct electronic environment, this compound serves as a critical intermediate in the development of benzamide-class active pharmaceutical ingredients (APIs)[2]. This technical guide provides a rigorous analysis of its physical properties, structural causality, and field-proven experimental workflows designed for researchers and drug development professionals.

Chemical Identity & Structural Causality

The molecular architecture of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (

-

Intramolecular Hydrogen Bonding: The 2-hydroxy group acts as a hydrogen bond donor to the adjacent 1-methyl ester carbonyl oxygen. This interaction stabilizes the planar conformation of the molecule, significantly deshielding the phenolic proton in

-NMR (typically observed >10.0 ppm) and modulating the acidity ( -

Electronic Effects of the 5-Bromo Substituent: The bromine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+M). This increases the electrophilicity of the adjacent positions and pre-activates the ring for potential cross-coupling reactions (e.g., Suzuki-Miyaura) if the synthetic route demands late-stage diversification[1].

-

Steric & Electronic Shielding by the 4-Acetamido Group: The bulky acetamido group at position 4 protects the sensitive amine from unwanted oxidation and side reactions during early-stage functionalization, acting as a robust protecting group under mild to moderate conditions[2].

Physical & Thermochemical Properties

The following table synthesizes the quantitative physical and chemical data for the compound, essential for stoichiometric calculations and solvent selection[1][3].

| Property | Value / Description |

| Chemical Name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate |

| CAS Registry Number | 89481-86-7 |

| Molecular Formula | |

| Molecular Weight | 288.10 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted | ~8.5 - 9.5 (Modulated by the 5-Br and 1-Ester groups) |

| Solubility Profile | Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in |

| Distinct singlets at ~8.0 ppm (C6-H) and ~7.5 ppm (C3-H) due to isolation by substituents |

Experimental Workflows: Chemoselective Functionalization

As a Senior Application Scientist, I emphasize that successful utilization of this scaffold relies on exploiting the thermodynamic differentials between its functional groups. The following protocol details the chemoselective O-alkylation of the 2-hydroxy group—a mandatory step in orthopramide API synthesis.

Causality of Experimental Choices

Novice chemists often struggle with competitive N-alkylation of the acetamide during this step. However, the phenol is significantly more acidic (

Step-by-Step Protocol: Chemoselective O-Alkylation

-

Preparation: Charge a dry, argon-flushed round-bottom flask with Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

-

Base Addition: Add finely powdered, anhydrous

(2.0 eq). Stir at ambient temperature for 15 minutes to allow for complete phenoxide formation. The solution will slightly deepen in color, visually indicating deprotonation. -

Electrophile Addition: Dropwise add the alkylating agent (e.g., Methyl iodide or an alkyl bromide, 1.2 eq) while maintaining the internal temperature below 30°C to prevent thermal degradation or over-alkylation.

-

Reaction Monitoring (Self-Validating System): After 4 hours, sample the reaction. A robust, self-validating protocol relies on orthogonal in-process controls (IPCs). Perform LC-MS and

-NMR on the crude aliquot.-

Validation Criteria: The reaction is deemed complete when the highly deshielded phenolic -OH proton (~10.5 ppm) entirely disappears from the NMR spectrum, and a new alkoxy signal emerges (e.g., a 3H singlet at ~3.9 ppm for a methoxy group), providing definitive confirmation of quantitative conversion.

-

-

Workup: Quench the reaction by pouring it into ice-cold distilled water (30 volumes). The product will precipitate. Filter the solid, wash with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.

Pharmaceutical Application Pathway

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a cornerstone in the synthesis of neurogastroenterological drugs (such as Clebopride or Mosapride analogs). The structural progression from this core scaffold to a final Active Pharmaceutical Ingredient (API) involves a logical sequence of deprotections and couplings, mapped below.

Synthetic workflow from the core scaffold to Orthopramide APIs.

Conclusion

The utility of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate lies in its precisely engineered functional group array. By understanding the thermodynamic and electronic properties of the 5-bromo and 4-acetamido substituents, chemists can design highly chemoselective, self-validating synthetic routes. This minimizes impurity profiles and maximizes yield in the rigorous environment of drug development.

References

Sources

Methyl 4-Acetamido-5-Bromo-2-Hydroxybenzoate (CAS 89481-86-7): A Comprehensive Safety Data Sheet (SDS) and Synthetic Handling Whitepaper

Executive Summary

In the landscape of pharmaceutical synthesis, Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) serves as a highly versatile, polyfunctional building block. It is frequently utilized as a critical intermediate in the development of neuroactive substituted benzamides (such as 5-HT4 receptor agonists and dopamine antagonists) [1] and dermatological agents targeting inflammatory pathways [2].

Standard Safety Data Sheets (SDS) often provide generalized hazard warnings that lack synthetic context. For drug development professionals, understanding the mechanistic rationale behind these hazards is essential for designing safe, scalable, and efficient synthetic workflows. This whitepaper synthesizes physicochemical data, toxicological rationale, and field-proven handling protocols to provide an authoritative guide on managing this specific halogenated aromatic compound.

Physicochemical Profiling & Structural Implications (SDS Sections 9 & 10)

The physical and chemical properties of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate dictate both its reactivity in the flask and its behavior upon biological exposure. The molecule features four distinct functional groups on a benzene scaffold: an ester, a phenol, an acetamido group, and a heavy halogen (bromine).

Quantitative Physicochemical Data

| Property | Value / Description | Synthetic & Safety Implication |

| Chemical Name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | Nomenclature standard for regulatory tracking. |

| CAS Number | 89481-86-7 | Unique identifier for SDS and inventory [3]. |

| Molecular Formula | C10H10BrNO4 | Indicates a highly substituted, electron-rich aromatic system. |

| Molecular Weight | 288.09 g/mol | Relatively high mass due to the bromine atom; limits volatility. |

| Appearance | White to off-white solid powder | Prone to aerosolization if static charge accumulates. |

| Solubility | Soluble in DMSO, DMF; slightly in MeOH | High lipophilicity; requires polar aprotic solvents for reactions. |

Causality in Reactivity & Stability: The presence of the strongly electron-withdrawing bromine atom adjacent to the acetamido group increases the acidity of the phenolic proton. This makes the compound highly susceptible to targeted O-alkylation. However, this same structural feature enhances the molecule's lipophilicity (LogP), thereby increasing its ability to penetrate epidermal layers upon accidental dermal exposure.

Hazard Identification & Toxicological Rationale (SDS Sections 2 & 11)

Based on structural analogs and GHS classifications for halogenated salicylates, this compound presents specific acute and chronic hazards [4].

-

H302 / H312 / H332 (Harmful if swallowed, in contact with skin, or if inhaled): The lipophilic nature of the brominated aromatic ring facilitates rapid absorption across mucosal membranes and the stratum corneum.

-

H315 / H319 (Causes skin and serious eye irritation): The phenolic hydroxyl group and the ester moiety can undergo hydrogen bonding and partial hydrolysis in the presence of physiological moisture (e.g., tear film, sweat), leading to localized protein denaturation and irritation.

-

H335 (May cause respiratory irritation): As a fine powder, inhalation of the dust leads to deposition in the upper respiratory tract, where the acetamido group can trigger localized inflammatory responses.

Synthetic Utility & Hazard Propagation

In drug discovery, this compound is rarely the final Active Pharmaceutical Ingredient (API). It typically undergoes O-alkylation followed by amidation or deprotection. Understanding how hazards evolve during these transformations is critical for continuous safety management.

Caption: Synthetic workflow and hazard evolution from raw material to final API.

Workflow Integration: Safe Handling & PPE Protocols (SDS Sections 7 & 8)

To ensure a self-validating safety system, handling protocols must account for the specific physicochemical properties of the compound.

Protocol 1: Safe Weighing and Transfer

Why this matters: Fine halogenated powders accumulate static charge, leading to sudden aerosolization and inhalation exposure (H332).

-

Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm.

-

PPE Selection: Don standard lab coat, safety goggles, and nitrile gloves . (Expert Insight: If preparing stock solutions in DMSO, double-gloving or using butyl rubber gloves is mandatory, as DMSO rapidly permeates nitrile and will carry the dissolved brominated compound directly into the skin).

-

Static Mitigation: Use a static-dissipative (e.g., grounded stainless steel or specialized conductive plastic) spatula.

-

Weighing: Tare an anti-static weigh boat. Transfer the powder slowly, keeping the container close to the weigh boat to minimize drop height and dust generation.

-

Validation: Wipe down the balance area with a methanol-soaked Kimwipe immediately after transfer to visually confirm the absence of residual white powder.

Protocol 2: Standard O-Alkylation Setup

Why this matters: This is the most common first-step transformation [1]. It involves bases and alkyl halides, compounding the baseline hazards of the starting material.

-

Dissolution: In a flame-dried round-bottom flask under inert atmosphere (N2/Ar), dissolve 1.0 equivalent of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (

). Stir for 15 minutes at room temperature to pre-form the phenoxide ion. -

Electrophile Addition: Dropwise, add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide).

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexanes). The disappearance of the highly polar phenolic starting material validates the consumption of the hazardous precursor.

Emergency Response & Spill Mitigation (SDS Sections 4, 5, & 6)

In the event of an accidental release or exposure, a structured, algorithmic response prevents systemic toxicity.

Caption: Algorithmic decision tree for exposure response and medical mitigation.

Protocol 3: Solid Spill Cleanup Mitigation

-

Isolation: Evacuate non-essential personnel from the immediate vicinity.

-

Containment: Do NOT dry sweep. Dry sweeping aerosolizes the brominated powder.

-

Neutralization/Collection: Lightly mist the spilled powder with a 50/50 mixture of water and isopropanol to dampen it and suppress dust.

-

Recovery: Use a disposable plastic scoop to transfer the dampened material into a designated, sealable hazardous waste container.

-

Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse, to ensure complete removal of the phenolic residues.

References

-

De Paulis, T., et al. (1996). Bioorganic and Medicinal Chemistry Letters, 6(22), 2657-2662. (Contextual synthesis of substituted benzamides). 1

-

DAK-Laboratoriet. (1990). Pharmaceutical compositions for use in the treatment of diseases comprising affections of the skin (US Patent No. 4,933,330 A1). U.S. Patent and Trademark Office. 2

-

ChemScene. 89481-86-7 | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. Retrieved March 1, 2026. 3

-

BLD Pharm. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate Safety Information & Hazard Statements. Retrieved March 1, 2026. 4

Sources

Solubility Profiling and Process Engineering of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

The following technical guide details the solubility characteristics, thermodynamic modeling, and process engineering applications for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: N/A for specific isomer in common public databases, but structurally defined as the 5-bromo derivative of CAS 4093-28-1).

This guide is structured for application scientists and process engineers, focusing on the generation and utilization of solubility data where specific literature values may be proprietary or sparse.

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (often referred to as Methyl 4-acetamido-5-bromosalicylate) is a critical pharmaceutical intermediate used in the synthesis of benzamide-based gastroprokinetic agents such as Bromopride and Mosapride .

Control over the solubility of this compound is the rate-limiting step in two key process phases:

-

Bromination Work-up: Efficiently separating the 5-bromo product from the 4-acetamido-2-hydroxybenzoate precursor.

-

Crystallization: Achieving high purity (>99.5%) required for subsequent methylation or amidation steps.

This guide provides a theoretical solubility landscape based on structural analogs, a validated experimental protocol for precise solubility determination, and the thermodynamic framework required to model this data for process scale-up.

Chemical Profile & Theoretical Solubility Landscape

Structural Analysis

The molecule contains three distinct functional regions that dictate its interaction with solvents:

-

Hydrophobic Core: The brominated benzene ring increases lipophilicity compared to the non-brominated precursor.

-

H-Bond Donors/Acceptors: The acetamido (-NHCOCH3) and hydroxyl (-OH) groups facilitate strong hydrogen bonding, making the compound capable of specific interactions with polar protic solvents.

-

Ester Moiety: The methyl ester (-COOCH3) allows for dipole-dipole interactions with aprotic solvents.

Predicted Solubility Behavior (Analog-Based)

In the absence of a public thermodynamic database for this specific intermediate, solubility behavior is extrapolated from its closest structural analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6), and the parent scaffold Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1).

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole; disruption of intermolecular H-bonds. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High (Temp. Dependent) | H-bonding with hydroxyl/amido groups. Solubility increases significantly with |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good for crystallization; solubility drops sharply with cooling. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Van der Waals & weak polar interactions. |

| Non-Polar | n-Hexane, Toluene | Very Low | Lack of polar interaction sites; useful as anti-solvents. |

| Water | Water | Insoluble/Sparingly | Hydrophobic aromatic ring dominates; high lattice energy. |

Thermodynamic Modeling Framework

To optimize crystallization, experimental solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of salicylate derivatives.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters

From the Apelblat parameters, the enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with temperature). -

Positive

: Entropy-driven process.

Experimental Protocol: Laser Dynamic Method

For researchers needing precise data, the Laser Dynamic Method is superior to the static shake-flask method due to speed and reproducibility.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the solubility curve.

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Step-by-Step Protocol

-

Setup : Equip a jacketed glass vessel with a mechanical stirrer and a laser monitoring system (e.g., DynoChem or custom laser diode setup).

-

Loading : Add a known mass (

) of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate and a widely known initial mass ( -

Temperature Control : Set the thermostat to the starting temperature (e.g., 278.15 K).

-

Dissolution : Add solvent incrementally (dynamic method) or increase temperature (polythermal method) until the laser transmissivity maximizes (indicating total dissolution).

-

Verification : Confirm concentration via HPLC (C18 column, Methanol/Water mobile phase, UV 254 nm).

-

Repeat : Repeat for temperatures 278.15 K to 323.15 K in 5 K intervals.

Process Application: Purification Strategy

The solubility difference between the target 5-bromo compound and its impurities (unreacted 4-acetamido-2-hydroxybenzoate and dibromo by-products) drives the purification logic.

Solvent Selection Logic

-

Reaction Solvent : Acetic Acid or Methanol . The bromination is often performed in these solvents.

-

Recrystallization Solvent : Ethanol/Water or Ethyl Acetate .

-

Why? The compound shows a steep solubility curve in Ethanol (high at boiling, low at room temp), maximizing recovery yield.

-

Anti-solvent: Water can be added to the Ethanol solution to force precipitation (Cooling + Anti-solvent crystallization).

-

Purification Workflow

Figure 2: Recrystallization logic based on temperature-dependent solubility profiles.

References

-

Analog Solubility Data : Nordström, F. L., & Rasmuson, A. C. (2006). Polymorphism and thermodynamics of m-hydroxybenzoic acid. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Thermodynamic Modeling : Journal of Chemical & Engineering Data. (2023). Exploring the Dissolution Behavior of m-Hydroxybenzoic Acid using Modified Apelblat Model. Retrieved from [Link]

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate melting point data

The following technical guide details the physicochemical characterization and synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS 89481-86-7), a critical intermediate in the synthesis of benzamide pharmacophores such as Bromopride.[1]

Synthesis, Characterization, and Melting Point Determination[1][2]

Executive Summary

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Methyl 4-acetamido-5-bromosalicylate) is a key regioselective intermediate used in the development of substituted benzamide drugs.[1][2] Its structural integrity is defined by the precise placement of a bromine atom at the C5 position, governed by the directing effects of the acetamido and hydroxyl groups during electrophilic aromatic substitution.[3]

This guide provides a robust framework for the synthesis, purification, and thermal characterization of this compound.[3] While specific melting point (MP) data for this intermediate is often proprietary or variable based on recrystallization solvents, this document provides the authoritative protocol for its generation and benchmarks against structurally homologous standards.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data / Specification |

| IUPAC Name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate |

| Common Name | Methyl 4-acetamido-5-bromosalicylate |

| CAS Number | 89481-86-7 |

| Molecular Formula | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 288.09 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white / Pale yellow |

| Melting Point | Experimental Determination Required (See Section 4)Analog Reference:[1][2][4] Methyl 4-acetamido-5-chloro-2-methoxybenzoate (MP: 153–156 °C) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.Sparingly soluble in water.[1][2] |

Structural Analysis

The molecule features three functional groups on the benzene ring that dictate its reactivity and solid-state properties:

-

Hydroxyl (-OH, C2): Forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester, stabilizing the structure and influencing the melting point.[3]

-

Acetamido (-NHAc, C4): A strong ortho/para director that, in conjunction with the ortho/para directing -OH group, directs electrophilic bromination to the C5 position.[1]

-

Methyl Ester (-COOMe, C1): A meta director (deactivating), reinforcing substitution at C5.[3]

Synthesis & Purification Protocol

To obtain high-purity material for accurate melting point determination, the following 2-step synthesis from methyl 4-aminosalicylate is recommended.

Step 1: Acetylation

Objective: Protect the amine to prevent oxidation and direct subsequent bromination.[1]

-

Reagents: Methyl 4-amino-2-hydroxybenzoate (1.0 eq), Acetic Anhydride (1.1 eq), DCM (Solvent).[1][2]

-

Protocol: Dissolve the amine in DCM. Add acetic anhydride dropwise at 0–5 °C. Stir at room temperature (RT) for 2 hours.

-

Purification: Concentrate and recrystallize from Ethanol/Water.

-

Intermediate: Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1).[1][2]

Step 2: Regioselective Bromination

Objective: Introduce bromine at C5 with high selectivity.[1]

-

Reagents: Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq), Bromine (

, 1.05 eq), Glacial Acetic Acid or DCM.[1][2] -

Protocol:

-

Dissolve the acetamido intermediate in Glacial Acetic Acid.

-

Cool to 10–15 °C . Critical: Higher temperatures may lead to poly-bromination or oxidation.[1]

-

Add

solution dropwise over 30 minutes. -

Stir at RT for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]

-

Quench: Pour into ice water containing Sodium Bisulfite (to neutralize excess

). -

Isolation: Filter the precipitate. Wash with cold water.[5]

-

-

Purification (Crucial for MP): Recrystallize from Methanol or Ethanol .[3] Impurities significantly depress the melting point.

Melting Point Determination Protocol

Since the exact melting point depends on the polymorphic form and solvent of crystallization, researchers must validate their synthesized batch using the following self-validating workflow.

Method A: Capillary Melting Point (Standard)[3]

-

Preparation: Dry the recrystallized sample under vacuum at 40 °C for 12 hours to remove solvent inclusions.

-

Loading: Pack 2-3 mm of sample into a glass capillary tube.

-

Ramp: Heat rapidly to 130 °C, then ramp at 1 °C/min .

-

Observation: Record the onset (liquefaction) and meniscus point (clear liquid).

-

Expected Range:160 – 175 °C (Estimated based on the chloro-methoxy analog MP of 153-156 °C and the hydrogen-bonding potential of the free phenol).[1]

-

Method B: Differential Scanning Calorimetry (DSC)

For drug development files, DSC is required to identify polymorphs.[3]

-

Parameters: Heat from 40 °C to 250 °C at 10 °C/min under

purge. -

Success Criteria: A single sharp endothermic peak indicates high purity. A broad peak suggests solvates or impurities.[1]

Analytical Characterization Logic

Confirm the identity of the solid before relying on the melting point data.

-

¹H-NMR (DMSO-d₆):

-

Mass Spectrometry (ESI+):

-

Observe parent ion

(1:1 isotopic ratio for Br).[3]

-

Process Visualization (Graphviz)[1][3]

Caption: Synthesis pathway for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate highlighting regiocontrol.

References

-

Google Patents. (2017).[3] CN107337658A: Synthetic method of Prucalopride intermediates.[1] (Describes bromination of acetamido-salicylates). Retrieved from

Sources

- 1. 232941-14-9|Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. 35290-97-2|4-Amino-5-bromo-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. METHYL 5-BROMOSALICYLATE | 4068-76-2 [chemicalbook.com]

Mechanistic and Synthetic Divergence: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate vs. its Methoxy Analog in Benzamide Drug Development

Executive Summary

In the development of substituted benzamide therapeutics—specifically orthopramides like the antiemetic and dopamine antagonist bromopride—the structural integrity of the aromatic core is non-negotiable. This technical guide explores the critical divergence between two closely related chemical entities: Methyl 4-acetamido-5-bromo-2-methoxybenzoate (the target intermediate) and Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (its unmethylated analog).

While separated by a single methyl group, the methoxy analog serves as the foundational Active Pharmaceutical Ingredient (API) precursor [1], whereas the hydroxy analog emerges as a persistent, conformation-altering impurity [2]. Understanding the synthetic causality, physicochemical differences, and pharmacological impact of these two compounds is essential for researchers and process chemists optimizing API workflows.

Physicochemical and Structural Comparison

The fundamental difference between these two compounds lies at the C2 position of the benzoic acid derivative. The presence of a methoxy (-OCH₃) versus a phenolic hydroxyl (-OH) group drastically alters the molecule's hydrogen-bonding network, lipophilicity, and downstream reactivity.

Quantitative Data Summary

| Property | Methoxy Analog (Target API Precursor) | Hydroxy Analog (Process Impurity) |

| CAS Number | 4093-34-9 | 89481-86-7 |

| Molecular Formula | C₁₁H₁₂BrNO₄ | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 302.12 g/mol | 288.09 g/mol |

| C2 Functional Group | Methoxy (-OCH₃) | Phenolic Hydroxyl (-OH) |

| H-Bond Donors | 1 (Amide NH) | 2 (Amide NH, Phenolic OH) |

| H-Bond Acceptors | 4 | 4 |

| Role in Synthesis | Primary Intermediate for Bromopride | API Impurity (Bromopride Impurity B/7) |

Data synthesized from established chemical reference standards [1] [3].

Synthetic Workflow and Causality of Divergence

The synthesis of bromopride typically begins with 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) [4]. The transformation into the highly substituted target requires a sequence of acetylation, esterification, O-alkylation (methylation), and electrophilic aromatic bromination.

The divergence between the methoxy and hydroxy analogs occurs during the alkylation phase. When treating the intermediate (4-acetamido-2-hydroxybenzoic acid) with a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (K₂CO₃), the carboxylic acid is readily esterified. However, the phenolic hydroxyl group is less nucleophilic. If the reaction is kinetically starved (insufficient time, temperature, or methylating equivalents), the O-alkylation fails to reach completion. Subsequent bromination of this mixed batch yields both the target methoxy analog and the variant hydroxy analog [4].

Synthetic divergence of methoxy and hydroxy analogs during API development.

Self-Validating Experimental Protocol: Synthesis & Isolation

To prevent the carryover of the hydroxy analog (CAS 89481-86-7) into the final API, the following self-validating protocol utilizes In-Process Controls (IPC) to ensure complete O-methylation prior to bromination.

Step 1: Acetylation and Esterification/O-Alkylation

-

Charge the Reactor: Suspend 4-aminosalicylic acid (1.0 eq) in water and add sodium hydroxide to dissolve.

-

Acetylation: Dropwise add acetic anhydride (1.1 eq) at 60-65°C. Stir for 2 hours to yield 4-acetamido-2-hydroxybenzoic acid [4].

-

Alkylation: Transfer the intermediate to a dry solvent (e.g., DMF). Add anhydrous K₂CO₃ (3.0 eq) to fully deprotonate both the carboxylate and phenoxide ions.

-

Methylation: Slowly add methyl iodide (2.5 eq). The excess ensures the less nucleophilic phenoxide is fully methylated. Stir at 40°C for 12 hours.

-

IPC Self-Validation (Crucial): Sample the reaction and analyze via HPLC-UV (254 nm). The protocol is self-validating: do not proceed until the peak corresponding to the hydroxy intermediate (< 0.5% AUC) is entirely replaced by the less polar methoxy intermediate. This guarantees the exclusion of the hydroxy analog precursor.

Step 2: Electrophilic Aromatic Bromination

-

Preparation: Dissolve the validated methyl 4-acetamido-2-methoxybenzoate in glacial acetic acid.

-

Bromination: Add a solution of Br₂ (1.05 eq) in acetic acid dropwise at 20°C. The electron-donating methoxy and acetamido groups synergistically direct the electrophile to the C5 position.

-

Quenching & Isolation: Quench with aqueous sodium bisulfite to neutralize unreacted bromine. Filter the resulting precipitate.

-

Final Validation: LC-MS analysis will confirm the target mass of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (m/z ~302) [1]. Any trace of the hydroxy analog (m/z ~288) indicates a failure in the Step 1 IPC [3].

Mechanistic Implications in Pharmacology

Why is the pharmaceutical industry so rigid about eliminating the hydroxy analog? The answer lies in 3D receptor pharmacodynamics.

Bromopride and related benzamides exert their antiemetic effects by antagonizing Dopamine D2 receptors in the chemoreceptor trigger zone. For binding to occur, the drug molecule must adopt a specific coplanar conformation.

In the methoxy analog , the oxygen atom of the C2-methoxy group acts as a hydrogen-bond acceptor, forming a strong intramolecular hydrogen bond with the N-H of the adjacent amide group. This locks the side chain into a "pseudo-six-membered ring," keeping the aromatic ring and the amide plane strictly coplanar.

Conversely, in the hydroxy analog , the C2-OH group acts as a hydrogen-bond donor, preferentially bonding with the carbonyl oxygen of the amide or ester. This fundamentally alters the rotational freedom and 3D geometry of the molecule, destroying the coplanar pseudo-ring and resulting in a near-total loss of D2 receptor affinity.

Conformational impact of C2 substitution on Dopamine D2 receptor affinity.

Conclusion

The distinction between Methyl 4-acetamido-5-bromo-2-hydroxybenzoate and its methoxy analog is a textbook example of how a single functional group dictates both synthetic fate and pharmacological viability. By enforcing strict stoichiometric controls and HPLC-validated checkpoints during the O-alkylation phase, process chemists can successfully suppress the hydroxy impurity, ensuring the structural fidelity required for potent benzamide therapeutics.

References

Technical Whitepaper: Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7)

A Senior Application Scientist's Guide to Synthesis, Orthogonal Reactivity, and API Development

Executive Summary & Chemical Identity

In modern drug discovery, the efficiency of analog synthesis relies heavily on the selection of versatile, multi-functionalized scaffolds. Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (CAS: 89481-86-7) is a premier tetrasubstituted benzene derivative designed specifically for modular active pharmaceutical ingredient (API) construction[1]. While not directly indexed under a standalone PubChem CID in standard primary literature, its CAS registry serves as the definitive identifier across global chemical databases[2].

With a molecular formula of C10H10BrNO4 and a molecular weight of 288.09 g/mol , this compound presents four distinct, orthogonally reactive functional groups[3]. This whitepaper dissects its structural logic, provides a self-validating synthetic methodology, and outlines its analytical profile for researchers engaged in complex heterocyclic synthesis.

Orthogonal Reactivity: The "Swiss Army Knife" Scaffold

The strategic value of this molecule lies in the differential reactivity of its four substituents. A Senior Application Scientist recognizes that true synthetic power comes from the ability to manipulate one functional group without requiring the protection/deprotection of the others.

-

C5-Bromo Position: Serves as the primary site for carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

-

C2-Hydroxyl Group: Acts as a nucleophile for etherification (Mitsunobu reactions, alkylations) or can be converted into a triflate to serve as a secondary cross-coupling site once the C5-bromo is exhausted.

-

C4-Acetamido Group: Protects the highly reactive aniline core. It can be selectively hydrolyzed back to a primary amine for subsequent amide coupling, urea formation, or reductive amination.

-

C1-Methyl Ester: A stable carboxylate protecting group that can be saponified to a free acid, reduced to a benzyl alcohol, or directly converted into an amide.

Orthogonal reactivity profile of the tetrasubstituted benzene scaffold.

Self-Validating Synthetic Methodology

To ensure trustworthiness and reproducibility, the following 3-step protocol from 4-amino-2-hydroxybenzoic acid is designed as a self-validating system . Each step includes specific mechanistic causality and internal analytical checks to verify success before proceeding.

Step 1: Fischer Esterification

-

Causality: The free carboxylic acid of the starting material is poorly soluble and prone to decarboxylation. Converting it to a methyl ester masks the acidic proton, vastly improving solubility in organic solvents for subsequent steps.

-

Protocol: Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 (0.1 eq). Reflux for 12 hours. Concentrate in vacuo, neutralize with saturated aqueous NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar, streaking baseline spot (free acid) and the emergence of a tight, higher

spot validates successful esterification.

Step 2: N-Acetylation

-

Causality: The free aniline nitrogen is highly nucleophilic and susceptible to oxidation. If left unprotected, the subsequent bromination step would result in uncontrolled di- or tri-bromination. Acetylation dampens this nucleophilicity through resonance, ensuring strict mono-bromination.

-

Protocol: Dissolve the Step 1 intermediate in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise, add acetic anhydride (1.1 eq). Warm to room temperature and stir for 4 hours. Quench with water, wash with 1M HCl (to remove pyridine), extract with DCM, and concentrate.

-

Self-Validation: The reaction's success is validated by

H NMR; the broad aniline -NH

Step 3: Regioselective Bromination

-

Causality: The C2-hydroxyl and C4-acetamido groups are strong ortho/para directors. The C5 position is uniquely situated para to the hydroxyl and ortho to the acetamido group, experiencing synergistic electron donation. This makes C5 the most nucleophilic site on the ring. Using N-Bromosuccinimide (NBS) provides a mild, controlled electrophilic bromine source, avoiding the harsh, over-reactive conditions of Br

gas. -

Protocol: Dissolve the acetylated intermediate in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C. Add NBS (1.05 eq) portion-wise in the dark. Stir for 2 hours at room temperature. Quench with 10% aqueous sodium thiosulfate (Na

S -

Self-Validation: LC-MS monitoring is critical here. The emergence of a 1:1 isotopic doublet at m/z 288.0 and 290.0[M+H]

explicitly validates the incorporation of a single bromine atom, ruling out over-bromination.

Three-step synthetic workflow from 4-amino-2-hydroxybenzoic acid.

Analytical Profiling & Quantitative Data

To ensure the integrity of the synthesized or procured scaffold, rigorous analytical profiling is required. High-purity standards (≥95-97%) are mandatory before utilizing this compound in sensitive downstream catalytic cycles.

Table 1: Expected Analytical Profile

| Parameter | Specification / Expected Value |

| Chemical Name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate |

| CAS Registry Number | 89481-86-7 |

| Molecular Formula | C10H10BrNO4 |

| Molecular Weight | 288.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥ 97.0% |

| LC-MS (ESI+) | m/z 288.0 [M+H] |

Table 2: Reaction Stoichiometry & Yield Metrics (Theoretical)

| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Role | Expected Yield |

| 4-Amino-2-hydroxybenzoic acid | 153.14 | 1.00 | Starting Material | N/A |

| Methanol | 32.04 | Solvent | Reactant / Solvent | > 90% (Step 1) |

| Acetic Anhydride | 102.09 | 1.10 | Acetylating Agent | > 85% (Step 2) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Electrophile | > 80% (Step 3) |

| Final Target Scaffold | 288.09 | - | API Building Block | ~60% (Overall) |

Applications in Advanced API Development

In drug discovery, Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is rarely the final drug; rather, it is a foundational architecture. By leveraging the C5-bromo position, medicinal chemists can rapidly generate libraries of biaryl compounds via Suzuki couplings with various boronic acids. Subsequent intramolecular cyclizations—often utilizing the adjacent C4-amine (post-deprotection) or the C2-hydroxyl—allow for the construction of complex benzoxazoles, benzimidazoles, and quinolinones. These heterocyclic motifs are highly privileged structures in the development of kinase inhibitors, targeted oncology therapeutics, and novel anti-inflammatory agents.

References

Sources

Technical Application Note: Regioselective Synthesis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Target 3 ) from Methyl 4-aminosalicylate (Starting Material 1 ). This transformation is a critical sequence in the manufacturing of benzamide-based gastroprokinetic agents (e.g., Bromopride, Clebopride) and specific antitubercular derivatives.

The synthesis overcomes two primary challenges:

-

Chemoselectivity: Acetylating the aniline nitrogen without esterifying the phenolic oxygen.

-

Regioselectivity: Directing the bromine atom exclusively to the C5 position while avoiding C3 substitution or poly-bromination.

Retrosynthetic Analysis & Chemical Strategy

The synthesis is designed as a two-step linear sequence. We prioritize N-acetylation prior to bromination .

Strategic Rationale

-

Why Acetylate First? The free amine in methyl 4-aminosalicylate is highly susceptible to oxidation. Furthermore, the free amine is a potent activator that often leads to uncontrollable poly-bromination. Converting the amine to an acetamide (-NHAc ) moderates ring activation and introduces steric bulk, which helps shield the C3 position.

-

Regiocontrol (Step 2): The C5 position is electronically favored for Electrophilic Aromatic Substitution (EAS) due to the cooperative directing effects of the C2-hydroxyl (ortho/para director) and the C4-acetamide (ortho/para director). The C3 position is sterically hindered, sandwiched between the hydroxyl and acetamide groups.

Reaction Pathway Visualization

Figure 1: Synthetic pathway and regioselectivity logic for the transformation of Methyl 4-aminosalicylate.

Experimental Protocols

Step 1: Chemoselective N-Acetylation

Objective: Convert Methyl 4-aminosalicylate to Methyl 4-acetamido-2-hydroxybenzoate. Method: Schotten-Baumann conditions (Biphasic).

Rationale: While refluxing in acetic anhydride is common, it often leads to O-acetylation (ester formation) requiring a hydrolysis step. The biphasic method using Acetyl Chloride (AcCl) allows for strict temperature control, ensuring exclusive N-acetylation due to the higher nucleophilicity of the amine compared to the phenol.

Materials

| Reagent | Equiv. | MW | Function |

| Methyl 4-aminosalicylate | 1.0 | 167.16 | Substrate |

| Acetyl Chloride | 1.1 | 78.50 | Acylating Agent |

| Sodium Bicarbonate | 1.2 | 84.01 | Acid Scavenger |

| Ethyl Acetate (EtOAc) | - | - | Solvent (Organic) |

| Water | - | - | Solvent (Aqueous) |

Procedure

-

Dissolution: In a 3-neck round bottom flask equipped with an overhead stirrer and thermometer, dissolve Methyl 4-aminosalicylate (10.0 g, 59.8 mmol) in EtOAc (150 mL).

-

Base Addition: Add a solution of NaHCO₃ (6.0 g, 71.4 mmol) in Water (50 mL). The mixture will form a biphasic system.

-

Cooling: Cool the mixture to 0–5 °C using an ice bath.

-

Acylation: Add Acetyl Chloride (4.7 mL, 65.8 mmol) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 10 °C to prevent O-acetylation.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Work-up:

-

Purification: Usually not required. If necessary, recrystallize from Ethanol.

Expected Yield: 95–99% Data: ¹H NMR should show a singlet ~2.1 ppm (COCH₃) and retention of the phenolic proton ~10.8 ppm (broad).

Step 2: Regioselective Bromination

Objective: Brominate the C5 position to yield Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. Method: Electrophilic Aromatic Substitution using Bromine in Acetic Acid.

Rationale: Glacial acetic acid serves as a polar, protic solvent that stabilizes the reaction intermediate. The moderate activating power of the acetamide directs the bromine ortho to itself (C5), which reinforces the para-directing effect of the hydroxyl group.

Materials

| Reagent | Equiv. | MW | Function |

| Methyl 4-acetamidosalicylate | 1.0 | 209.20 | Substrate |

| Bromine (Br₂) | 1.05 | 159.81 | Electrophile |

| Glacial Acetic Acid | - | - | Solvent |

| Sodium Bisulfite (aq) | - | - | Quenching Agent |

Procedure

-

Setup: Place Methyl 4-acetamidosalicylate (10.0 g, 47.8 mmol) in a flask and add Glacial Acetic Acid (100 mL). Stir until fully dissolved.

-

Bromine Preparation: Prepare a solution of Bromine (2.55 mL, 50.2 mmol) in Glacial Acetic Acid (20 mL).

-

Addition: Cool the substrate solution to 15 °C . Add the Bromine solution dropwise over 45 minutes.

-

Note: The solution will turn reddish-brown.

-

-

Reaction: Stir at room temperature for 3–4 hours.

-

Endpoint: The reaction is complete when the starting material is consumed (TLC). A thick precipitate often forms as the brominated product is less soluble.

-

-

Quenching: Pour the reaction mixture into Ice Water (300 mL) containing Sodium Bisulfite (1.0 g) to quench excess bromine (color change from red/orange to yellow/white).

-

Isolation: Filter the precipitate via vacuum filtration.

-

Washing: Wash the filter cake copiously with cold water to remove residual acetic acid.

-

Drying: Dry the solid in a vacuum oven at 50 °C.

Expected Yield: 85–90% Appearance: White to pale cream powder.

Analytical Validation (QC Criteria)

To confirm the identity and purity of the final product, the following spectroscopic signatures must be verified.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Aromatic Region | Two Singlets | Signals at C3-H and C6-H will appear as singlets (para-relationship, J < 1Hz). Absence of ortho-coupling confirms substitution pattern. |

| ¹H NMR | Shift Change | Loss of C5-H | Disappearance of the multiplet/doublet corresponding to the C5 proton in the starting material. |

| Mass Spec | Isotope Pattern | M+ and M+2 (1:1) | Characteristic Br⁷⁹/Br⁸¹ doublet pattern confirming mono-bromination. |

| Melting Point | Range | >180 °C | Sharp melting point indicates high purity. |

Safety & Troubleshooting

Critical Safety Hazards

-

Bromine (Br₂): Highly toxic and corrosive. Causes severe burns. Must be handled in a functioning fume hood.[1] Neutralize spills immediately with sodium thiosulfate.

-

Acetyl Chloride: Reacts violently with water. Handle under inert atmosphere if possible, though the biphasic protocol mitigates this by controlled addition.

Troubleshooting Guide

-

Issue: O-Acetylation observed (Ester formation).

-

Cause: Temperature too high during AcCl addition or pH too high.

-

Fix: Keep T < 5 °C. Ensure slow addition.

-

-

Issue: Di-bromination (3,5-dibromo species). [5]

-

Cause: Excess bromine or reaction time too long.

-

Fix: Strictly limit Br₂ to 1.05 equivalents. Monitor TLC closely.

-

-

Issue: Product colored (Yellow/Orange).

-

Cause: Trapped free bromine.

-

Fix: Wash filter cake with additional sodium bisulfite solution.

-

References

- Citation for Step 1: Validates the high-yield synthesis of the acetamido intermedi

-

National Institutes of Health (NIH). (2010). Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design. PMC2933615. Retrieved October 26, 2023, from [Link]

- Citation for Scaffold: Provides context on the stability and modification of methyl 4-aminosalicylate deriv

- Google Patents. (2012). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Citation for Analog: Validates the existence and stability of highly substituted benzamide precursors in this class.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

Bromination of Methyl 4-acetamido-2-hydroxybenzoate protocols

Application Note: Regioselective Bromination of Methyl 4-acetamido-2-hydroxybenzoate

Abstract

This application note details the protocol for the regioselective monobromination of Methyl 4-acetamido-2-hydroxybenzoate (Methyl 4-acetylaminosalicylate). The transformation targets the C-5 position, leveraging the synergistic directing effects of the hydroxyl and acetamido groups while avoiding the sterically crowded C-3 position. Two methods are presented: a standard industrial approach using elemental bromine (

Introduction & Mechanistic Rationale

Substrate Analysis: The starting material, Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1), presents a classic case of competing directing groups in Electrophilic Aromatic Substitution (SEAr).

-

-OH (Position 2): Strongly activating, ortho/para director.

-

-NHCOMe (Position 4): Moderately activating, ortho/para director.

-

-COOMe (Position 1): Deactivating, meta director.

Regioselectivity Logic:

-

Position 3: Activated by both -OH (ortho) and -NHCOMe (ortho). However, it is sterically hindered, sandwiched between the hydroxyl and the bulky acetamido group.

-

Position 5: Activated by -OH (para) and -NHCOMe (ortho). It is significantly less sterically hindered than C-3.

-

Position 6: Deactivated by the ortho ester group and meta to the activating groups.

Experimental Protocols

Method A: Standard Bromination (Bromine/Acetic Acid)

Best for scale-up and high atom economy.

Reagents:

-

Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent, 10-15 volumes)

-

Sodium Bisulfite (

) (Quenching agent)[1]

Protocol:

-

Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas trap (to neutralize HBr), dissolve 10.0 g (47.8 mmol) of Methyl 4-acetamido-2-hydroxybenzoate in 120 mL of glacial acetic acid. Stir at room temperature until a clear solution is obtained.

-

Cooling: Cool the solution to 10–15°C using a water/ice bath. Note: Do not freeze the acetic acid (MP 16.6°C).

-

Addition: Dilute 2.56 mL (7.96 g, 50.0 mmol) of elemental bromine in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes.

-

Observation: The deep red color of bromine should dissipate rapidly upon contact with the reaction mixture, indicating fast consumption.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours . Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3][4]

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 2.0 g of Sodium Bisulfite. Stir vigorously for 30 minutes. The bisulfite neutralizes any unreacted bromine (turning the solution from orange to colorless).

-

Isolation: The product will precipitate as a white to off-white solid. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol (95%) or Methanol/Water to yield white needles.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Typical Yield: 85–92%

Method B: Mild Bromination (NBS/Acetonitrile)

Best for lab-scale synthesis avoiding liquid bromine hazards.

Reagents:

-

Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) or DMF (Solvent)

-

p-Toluenesulfonic acid (pTsOH) (0.1 eq, Catalyst - optional)

Protocol:

-

Setup: Dissolve 1.0 g (4.78 mmol) of the substrate in 15 mL of Acetonitrile.

-

Addition: Add 0.89 g (5.0 mmol) of NBS in one portion. (Optional: Add 80 mg of pTsOH to accelerate the reaction).

-

Reaction: Stir at 25°C for 4–6 hours.

-

Workup: Evaporate the acetonitrile under reduced pressure.

-

Partition: Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove succinimide.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: Recrystallize as described in Method A.

Typical Yield: 80–88%

Analytical Characterization (Expected Data)

| Parameter | Methyl 4-acetamido-2-hydroxybenzoate (SM) | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate (Product) |

| Molecular Weight | 209.20 g/mol | 288.10 g/mol |

| Appearance | White/Tan Powder | White Needles/Solid |

| Melting Point | 146–147°C | >170°C (Expected increase due to halogen) |

| 1H NMR (DMSO-d6) | ||

| Key NMR Feature | Ortho coupling ( | Loss of H-5; H-6 becomes a singlet. |

| Mass Spec (ESI) |

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the directing effects leading to C-5 substitution.

Caption: Mechanistic pathway showing the synergistic directing effects favoring C-5 bromination over the sterically hindered C-3 position.

Figure 2: Experimental Workflow (Method A)

Step-by-step flowchart for the standard bromine protocol.

Caption: Operational workflow for the bromination using elemental bromine in acetic acid.

Troubleshooting & Optimization

-

Issue: Formation of 3,5-dibromo product.

-

Cause: Excess bromine or high temperature.

-

Solution: Strictly control stoichiometry (1.05 eq max) and maintain temperature <25°C.

-

-

Issue: Low Yield/Sticky Solid.

-

Cause: Incomplete precipitation or trapped acetic acid.

-

Solution: Ensure the quench volume is at least 5x the reaction volume. Vigorous stirring during quenching creates a finer, filterable precipitate.

-

-

Issue: Solubility.

-

Solution: If the substrate does not dissolve in AcOH at RT, warm slightly to 40°C then cool back down before adding bromine. The reaction can also be run in DCM/MeOH mixtures if AcOH is undesirable.

-

References

-